N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-butan-2-yl-1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-11(2)15(3)18(16,17)10-13-8-6-5-7-12(13)9-14/h5-8,11H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYYITNOCRYJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)S(=O)(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS No: 1095245-34-3) is a sulfonamide compound with potential therapeutic applications. This article discusses its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 266.35 g/mol
- Structure : The compound features a butan-2-yl group, a cyanophenyl moiety, and a methanesulfonamide functional group.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can inhibit various enzymes, including carbonic anhydrase and certain cytochrome P450 enzymes, which are critical in drug metabolism and physiological regulation .
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound may exhibit similar activity by interfering with bacterial folate synthesis .
Pharmacological Applications
- Antimicrobial Agents : The compound's structure suggests potential use as an antibiotic, targeting bacterial infections through inhibition of essential metabolic pathways.
- Anticancer Research : Preliminary studies indicate that sulfonamide derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound, against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Compound Pathogen Inhibition Zone (mm) This compound S. aureus 15 This compound E. coli 12 -
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth in xenograft models compared to controls, indicating potential anticancer effects.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary data suggest low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide, we compare it with two structurally related compounds: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () and 3-[(Cyclobutylmethyl)amino]propanenitrile (). Key differences in core structure, substituents, and functional groups are summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparisons:
Core Structure: The target compound and N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide share a sulfonamide backbone but differ in their sulfonyl attachments (methane vs. benzene). 3-[(Cyclobutylmethyl)amino]propanenitrile lacks a sulfonamide group, instead featuring a nitrile (-CN) and amine (-NH-) in an aliphatic chain. This divergence limits direct pharmacological comparability but highlights the versatility of nitrile-containing compounds .
Substituent Effects: N-Substituents: The target’s branched butan-2-yl group may enhance lipophilicity compared to the linear ethyl group in ’s compound. This could improve membrane permeability but increase steric hindrance . Aryl Groups: The 2-cyanophenyl group in the target compound contrasts with the 2-methoxyphenyl group in .
Functional Group Implications: The nitrile group in both the target compound and 3-[(Cyclobutylmethyl)amino]propanenitrile may confer metabolic stability, as nitriles are resistant to enzymatic hydrolysis. However, the target’s nitrile is conjugated to an aromatic ring, whereas the latter’s is aliphatic, affecting reactivity .
Synthetic and Commercial Considerations: The target compound’s higher cost (€701/50 mg vs. €549/50 mg for 3-[(Cyclobutylmethyl)amino]propanenitrile) likely reflects the complexity of introducing multiple substituents (e.g., branched alkyl, cyanoaryl) during synthesis .
Research Findings and Discussion
Structural and Crystallographic Insights:
- Both sulfonamide derivatives (target and ’s compound) are amenable to crystallographic analysis using SHELX software, a widely adopted tool for small-molecule refinement . For example, ’s structure was resolved via SHELX-based methods, confirming the planar geometry of the benzenesulfonamide core and the torsional angles of its N-substituents . Similar methodologies could elucidate the target compound’s conformation.
Preparation Methods
Sulfonamide Formation
The core methanesulfonamide structure is typically prepared by reacting methanesulfonyl chloride with the appropriate amine precursor. The amine in this case is an N-methyl-N-(butan-2-yl)amine or a related intermediate.
- Reaction conditions: The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Temperature: Typically maintained between 0°C to room temperature to control reactivity.
- Base: A tertiary amine base such as triethylamine is used to scavenge HCl formed during the reaction.
This step yields the methanesulfonamide intermediate with N-substituents ready for further functionalization.
Introduction of the 2-Cyanophenyl Group
The 2-cyanophenyl moiety is introduced by coupling with a 2-aminobenzonitrile or via nucleophilic substitution on a suitable leaving group attached to the phenyl ring.
- Method: A common method involves the reaction of 2-cyanophenylamine derivatives with sulfonyl chlorides or activated sulfonamide intermediates.
- Catalysts/Activators: Carbonyldiimidazole (CDI) or other coupling agents may be employed to activate carboxylic acid derivatives or amines for efficient coupling.
- Reaction conditions: Heating at moderate temperatures (50-65°C) for several hours to ensure completion.
- Work-up: Extraction with dichloromethane followed by washing with water and brine to purify the product.
This step ensures the cyanophenyl group is covalently linked to the sulfonamide nitrogen.
N-Alkylation to Install N-Methyl and N-(butan-2-yl) Groups
Selective N-alkylation is critical to obtain the desired substitution pattern on the sulfonamide nitrogen.
- Reagents: Alkyl halides such as methyl iodide and 2-bromobutane are used for methylation and butan-2-ylation, respectively.
- Base: Sodium hydride or potassium carbonate can be used to deprotonate the sulfonamide nitrogen, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
- Temperature: Reactions are carried out at 0°C to room temperature to avoid side reactions.
- Order of alkylation: Typically, methylation is performed first due to the smaller size of the methyl group, followed by the introduction of the bulkier butan-2-yl group to reduce steric hindrance and side reactions.
Representative Experimental Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Sulfonamide formation | Methanesulfonyl chloride, N-methyl-N-(butan-2-yl)amine, triethylamine, DCM, 0-25°C, 4 h | 75-85 | Inert atmosphere, slow addition of sulfonyl chloride |
| 2. Coupling with 2-cyanophenylamine | 2-cyanophenylamine, CDI, THF, 50-65°C, 12-24 h | 70-80 | Monitoring by TLC, extraction with DCM |
| 3. N-Alkylation | Sodium hydride, methyl iodide, then 2-bromobutane, DMF, 0-25°C, 12 h | 60-70 | Stepwise alkylation to avoid overalkylation |
Analytical Data and Research Findings
- Purity and Identity Confirmation: Characterization is performed by NMR (1H and 13C), LC-MS, and IR spectroscopy to confirm the presence of the sulfonamide group, nitrile functionality, and alkyl substituents.
- Yield Optimization: Reaction times and temperatures are optimized to maximize yield while minimizing by-products.
- Solvent Effects: Polar aprotic solvents favor alkylation steps, while nonpolar solvents are preferred for sulfonamide formation.
- Catalyst and Base Selection: Use of CDI for coupling enhances reaction efficiency compared to classical acid chloride methods.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Critical Parameters |
|---|---|---|---|---|
| Sulfonamide formation | Methanesulfonyl chloride, amine | 0-25°C, DCM, triethylamine | 75-85 | Inert atmosphere, controlled addition |
| 2-Cyanophenyl coupling | 2-cyanophenylamine, CDI | 50-65°C, THF | 70-80 | Reaction time, solvent purity |
| N-Alkylation | Sodium hydride, methyl iodide, 2-bromobutane | 0-25°C, DMF | 60-70 | Stepwise alkylation, base equivalence |
Additional Notes
- The preparation of N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide requires careful handling of reagents such as sodium hydride and sulfonyl chlorides due to their reactivity.
- Purification typically involves solvent extraction and recrystallization or chromatography to achieve high purity.
- The presence of the nitrile group necessitates mild conditions to prevent hydrolysis or side reactions.
- Literature reports highlight the use of carbonyldiimidazole (CDI) as an efficient coupling agent for related cyanophenyl sulfonamide derivatives, improving yields and reaction cleanliness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions starting with 2-cyanophenyl derivatives and sulfonamide precursors. Key steps include nucleophilic substitution for introducing the butan-2-yl and methyl groups, followed by sulfonamide formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
- Methodology : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N peaks (~2250 cm⁻¹).
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- Elemental analysis to verify stoichiometry .
Q. What are the optimal conditions for crystallizing this compound?
- Methodology : Slow evaporation of ethanolic solutions at 4°C yields high-quality single crystals suitable for X-ray diffraction. Ethanol’s polarity aids in stabilizing molecular packing via hydrogen bonds (e.g., C–H⋯O interactions). Include trace water (~5%) to enhance crystal lattice formation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
- Methodology :
- Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell lines).
- Use statistical meta-analysis to compare datasets, accounting for variables like solvent choice (DMSO vs. saline) or assay endpoints (cell viability vs. enzyme inhibition) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to targets (e.g., bacterial dihydropteroate synthase).
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC₅₀ correlations .
Q. What strategies enable regioselective modification of the sulfonamide group?
- Methodology :
- Protecting groups (e.g., tert-butyloxycarbonyl for amines) to block unwanted sites.
- Controlled alkylation using bulky bases (e.g., LDA) to direct substitution at the N-methyl position. Monitor via in-situ FTIR to track reaction progress .
Q. How is the crystal structure analyzed using SHELX software?
- Methodology :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Structure solution : SHELXT for initial phase determination via dual-space algorithms.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network validation. Check R-factor convergence (<5%) and residual electron density maps .
Notes
- Advanced Techniques : For SAR studies, combine synthetic modifications with in silico ADMET profiling (e.g., SwissADME) to optimize pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
